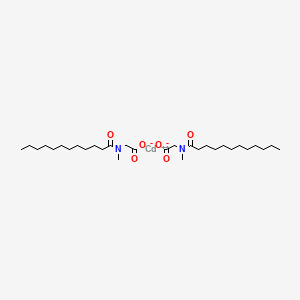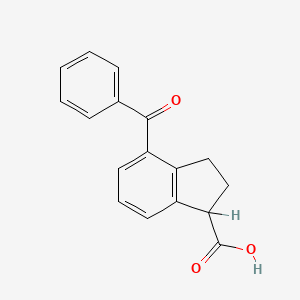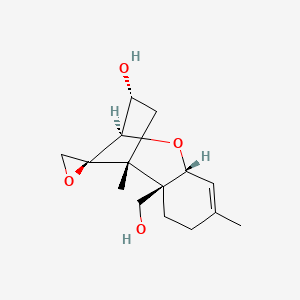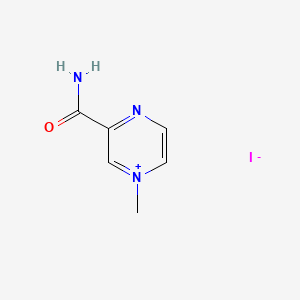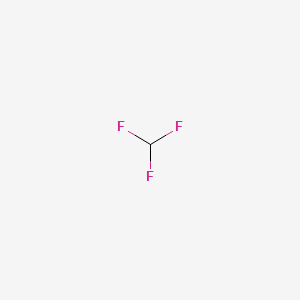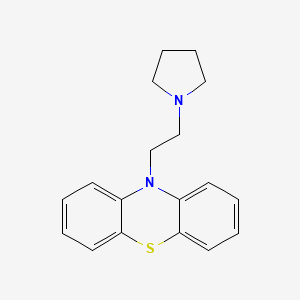
Lamivudine sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine sulfoxide belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. Lamivudine sulfoxide is soluble (in water) and a very weakly acidic compound (based on its pKa). Lamivudine sulfoxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, lamivudine sulfoxide is primarily located in the cytoplasm. Lamivudine sulfoxide can be biosynthesized from lamivudine; which is catalyzed by the enzyme sulfotransferase 1A1. In humans, lamivudine sulfoxide is involved in the lamivudine metabolism pathway.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Pharmacokinetics of Lamivudine: Lamivudine undergoes transformation to form lamivudine 5′-triphosphate, its active anabolite, which inhibits HIV-1 and HBV replication. It is absorbed rapidly with a bioavailability of 82% in adults. The drug is distributed across body fluids and can cross the placenta, and about 5% of lamivudine is metabolized to lamivudine sulfoxide, a pharmacologically inactive metabolite (Johnson et al., 1999).
Environmental Persistence and Treatment
- Transformation in Wastewater Treatment: Lamivudine and other antiviral drugs transform during biological wastewater treatment. A key biotransformation reaction observed for lamivudine is the oxidation of thioether moieties to sulfoxides. This process impacts the environmental persistence of lamivudine sulfoxide and other transformation products in the water cycle (Funke et al., 2016).
Antiviral Efficacy and Therapy
Efficacy in Chronic Hepatitis B Treatment
Lamivudine is used in treating chronic hepatitis B, showing substantial histologic improvement in many patients. This use is significant in understanding the broader applications of lamivudine, including its metabolites like lamivudine sulfoxide (Lai et al., 1998).
Lamivudine in AIDS Treatment
Lamivudine, due to its low side effects and efficacy, is a cornerstone in antiretroviral therapy programs. This highlights its importance in treating critical diseases like AIDS and hepatitis B, which indirectly relates to the study and application of lamivudine sulfoxide (Vasconcelos et al., 2008).
Analytical Methods and Detection
Genotoxic Alkyl Sulfonates Detection
Methods for determining genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine showcase the analytical techniques used to detect and analyze lamivudine and its derivatives like lamivudine sulfoxide (Raman et al., 2012).
Electrochemical Degradation Study
The study on electrochemical degradation of lamivudine using a specific anode type demonstrates the degradation kinetics and environmental impact of lamivudine and its metabolites, including lamivudine sulfoxide (Wang et al., 2019).
Propriétés
Formule moléculaire |
C8H11N3O4S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1 |
Clé InChI |
LJMQAXFNQNADRZ-FYZWQCAOSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N |
SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
SMILES canonique |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Synonymes |
GI 138870X GI-138870X lamivudine sulfoxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






